molecular formula C18H22OSe B14214363 Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl- CAS No. 820963-20-0

Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-

Katalognummer: B14214363
CAS-Nummer: 820963-20-0
Molekulargewicht: 333.3 g/mol
InChI-Schlüssel: BYRFBILPFIHCCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[420]oct-7-en-2-one, 8-(butylseleno)-7-phenyl- is a complex organic compound characterized by its bicyclic structure

Vorbereitungsmethoden

The synthesis of Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl- involves multiple steps. One common synthetic route includes the formation of the bicyclic core followed by the introduction of the butylseleno and phenyl groups. The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the butylseleno and phenyl groups.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential applications in drug development due to its unique structural features. Additionally, it may be used in industrial processes where specific chemical properties are required.

Wirkmechanismus

The mechanism of action of Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl- involves interactions with various molecular targets and pathways. The butylseleno group, in particular, can participate in redox reactions, influencing the compound’s biological activity. The phenyl group may also play a role in binding interactions with target molecules, contributing to the compound’s overall effects.

Vergleich Mit ähnlichen Verbindungen

Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl- can be compared to other bicyclic compounds with similar structures. For example, Bicyclo[4.2.0]oct-7-ene and Bicyclo[4.2.0]oct-1-ene, 7-endo-ethenyl- share the bicyclic core but differ in their substituents.

Eigenschaften

CAS-Nummer

820963-20-0

Molekularformel

C18H22OSe

Molekulargewicht

333.3 g/mol

IUPAC-Name

8-butylselanyl-7-phenylbicyclo[4.2.0]oct-7-en-2-one

InChI

InChI=1S/C18H22OSe/c1-2-3-12-20-18-16(13-8-5-4-6-9-13)14-10-7-11-15(19)17(14)18/h4-6,8-9,14,17H,2-3,7,10-12H2,1H3

InChI-Schlüssel

BYRFBILPFIHCCA-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Se]C1=C(C2C1C(=O)CCC2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.